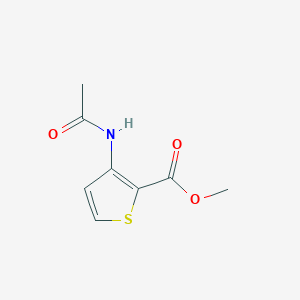

Methyl 3-acetamidothiophene-2-carboxylate

概述

描述

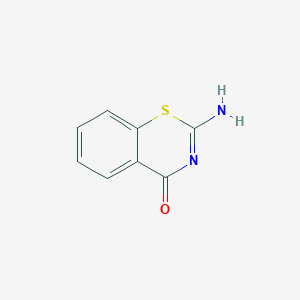

“Methyl 3-acetamidothiophene-2-carboxylate” is a chemical compound with the CAS Number: 22288-79-5 . It has a molecular weight of 199.23 and its molecular formula is C8H9NO3S .

Synthesis Analysis

The synthesis of “Methyl 3-acetamidothiophene-2-carboxylate” involves the use of Methyl 3-amino-2-thiophenecarboxylate as a starting material . Acetyl chloride is added to a solution of the starting material in pyridine, and the reaction is carried out at room temperature . The product is obtained after removal of the solvent and washing with water .Molecular Structure Analysis

The InChI code for “Methyl 3-acetamidothiophene-2-carboxylate” is 1S/C8H9NO3S/c1-5(10)9-6-3-4-13-7(6)8(11)12-2/h3-4H,1-2H3,(H,9,10) .Physical And Chemical Properties Analysis

“Methyl 3-acetamidothiophene-2-carboxylate” is a solid at room temperature . It has a melting point of 94 - 95 degrees Celsius .科学研究应用

Synthesis and properties of 1,4-dihydrothieno[3,2-e][1,2,4]triazepin-5-ones, highlighting the reactivity of methyl 3-aminothiophene-2-carboxylate with hydrazonoyl chlorides (Sabri et al., 2006).

The preparation and Diels–Alder reactions of sulfur and phosphorus-substituted dienophiles and 2-aza-substituted 1,3-dienes, where 3-carboxylated 2,5-dihydrothiophenes were used as dienophilic components (Mcintosh & Pillon, 1984).

Copper-mediated N-Arylation of Methyl 2-Aminothiophene-3-carboxylate, showcasing a practical protocol for the synthesis of N-arylated methyl 2-aminothiophene-3-carboxylate via Chan-Lam cross-coupling (Rizwan et al., 2015).

The use of methyl 2-chloro-3-oxo-2,3-dihydrothiophene-2-carboxylates in the synthesis of thiophene-2,4-diols and subsequent conversion to 3,5-dialkoxythiophene-2-carboxylic acids (Corral & Lissavetzky, 1984).

Synthesis of poly substituted 3-aminothiophenes and exploration of thiophene chemistry using active functional groups (Chavan et al., 2016).

Assessment of the genotoxic and carcinogenic potentials of 3‐aminothiophene derivatives, focusing on methyl 3‐amino‐4‐methylthiophene‐2‐carboxylate (Lepailleur et al., 2014).

The crystal structure and computational study of Methyl-3-Aminothiophene-2-Carboxylate, revealing its key role as an intermediate in organic synthesis, medicine, dyes, and pesticides (Tao et al., 2020).

Studies on the solution properties of water-soluble polythiophene carboxylic acids, such as poly(3-thiophene acetic acid) (P3TAA) (Kim et al., 1999).

The conversion of acetamidothiophens into thienopyridines, exploring mechanisms and potential applications (Meth–Cohn et al., 1981).

Synthesis and characterization of carboxylated polythiophenes for application as polymer biosensors in liquid and solid states (Kim et al., 2002).

安全和危害

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements associated with the compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

属性

IUPAC Name |

methyl 3-acetamidothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3S/c1-5(10)9-6-3-4-13-7(6)8(11)12-2/h3-4H,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVGYLIJOPUUXJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(SC=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00352556 | |

| Record name | methyl 3-acetamidothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-acetamidothiophene-2-carboxylate | |

CAS RN |

22288-79-5 | |

| Record name | methyl 3-acetamidothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Amino-7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B186429.png)

![2-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}-3-(2-furylmethyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B186430.png)

![3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B186439.png)

![1-[5-(4-Methylphenoxy)pentyl]pyrrolidine](/img/structure/B186441.png)

![1-(4-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethylamino]pyrrolidine-2,5-dione](/img/structure/B186442.png)

![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid](/img/structure/B186445.png)